molecular formula C9H10O B3041673 (s)-2-Phenylpropanal CAS No. 33530-47-1

(s)-2-Phenylpropanal

Cat. No.: B3041673
CAS No.: 33530-47-1
M. Wt: 134.17 g/mol
InChI Key: IQVAERDLDAZARL-MRVPVSSYSA-N
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Description

(S)-2-Phenylpropanal is an organic compound with the molecular formula C9H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a phenyl group attached to a propanal structure. It is commonly used in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Phenylpropanal can be synthesized through several methods. One common approach involves the reduction of (S)-2-Phenylpropanol using mild oxidizing agents. Another method includes the asymmetric hydrogenation of cinnamaldehyde, which yields this compound with high enantiomeric purity.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These methods typically involve the use of chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Phenylpropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (S)-2-Phenylpropanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield (S)-2-Phenylpropanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Grignard reagents or organolithium compounds under controlled temperatures.

Major Products Formed:

    Oxidation: (S)-2-Phenylpropanoic acid.

    Reduction: (S)-2-Phenylpropanol.

    Substitution: Various substituted phenylpropanal derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Phenylpropanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: this compound is utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: It is employed in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-2-Phenylpropanal involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to neurotransmitters, influencing various signaling pathways. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    ®-2-Phenylpropanal: The enantiomer of (S)-2-Phenylpropanal, which has different biological activities.

    Cinnamaldehyde: A structurally similar compound with a double bond in the side chain.

    Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.

Uniqueness: this compound is unique due to its chiral nature and the presence of both an aromatic ring and an aldehyde group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-2-phenylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVAERDLDAZARL-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 50-ml stainless-steel autoclave were introduced 15 mg of the rhodium complex synthesized in Example 3 (containing 0.0031 mmol of rhodium), 0.71 ml (6.20 mmol) of styrene, and 0.35 ml of benzene. The contents were stirred at 60° C. for 40 hours in an atmosphere of 50-atm carbon monoxide and 50-atm hydrogen. A small portion of the reaction mixture was taken out and filtered to remove the catalyst. This reaction mixture was analyzed by 1H NMR spectrometry to determine the conversion. As a result, the conversion was found to be 97%. The proportion of the α-methylphenylacetaldehyde to dihydrocinnamaldehyde yielded (position selectivity) was 94:6. These reaction products were converted to carboxylic acids by Jones oxidation, and then analyzed by GC using a chiral column (Chrompack Cp-Cyclodex β-236M) to determine the enantiomer excess. As a result, the enantiomer excess was found to be 82% ee.
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Synthesis routes and methods II

Procedure details

To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and (R,S)-BINAPHOS (60 mg, 8×10-2 mmol) were added styrene (2.08 g, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 65° C. and 100 atm overnight. The autoclave was cooled to 0° C. and all the gasses were carefully released. The GC analysis showed that the conversion of the reaction was 91% and the ratio of 3-phenylpropanal to (R)-2-phenylpropanal was 1:12.5. The enantiomeric purity of 2-phenylpropanal thus formed was determined to be 85% enantiomeric excess by converting it to (R)-2-phenylpropanol followed by esterification with (S)-methoxy(trifluoromethyl)phenylacetyl chloride in the presence of triethylamine in CH2Cl2, and subjecting the resulting chiral ester to the 1H NMR analysis.
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Rh(acac)(CO)2
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156 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-2-Phenylpropanal
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